Benzenesulfonic acid, tridecyl-

Description

Oleum (B3057394) Process Considerations

Oleum, or fuming sulfuric acid, is a solution of sulfur trioxide in sulfuric acid. google.comgoogle.com When used for sulfonation, the reaction temperature and the concentration of free SO3 in the oleum are critical parameters that must be carefully controlled. google.comgoogle.com The reaction of an alkylbenzene like tridecylbenzene (B89775) with oleum proceeds via an electrophilic aromatic substitution mechanism. researchgate.net

Key considerations for the oleum process include:

Reaction Temperature: The sulfonation of heavy alkylbenzenes with 20% oleum is typically carried out at around 60°C in a tubular reactor under normal pressure. google.com Maintaining the temperature within a specific range, for instance, 110°F to 130°F, is crucial for optimal reaction and to minimize side reactions. google.com

Oleum Concentration: The concentration of oleum, typically ranging from 15% to 30% sulfur trioxide, is a key factor in the reaction. google.com

Reaction Mixture: The process can involve continuously mixing the acid and the alkylbenzene with a pre-formed product to manage the reaction exothermicity. google.com

SO3-Based Sulfonation Techniques

Sulfonation using sulfur trioxide is the predominant method for producing anionic surfactants. acs.org This technique often employs a falling film reactor where the alkylbenzene is contacted with gaseous SO3. acs.orgresearchgate.net

Key aspects of SO3-based sulfonation include:

Reaction Conditions: The reaction is fast and exothermic. researchgate.net The SO3 is often diluted with a dry inert gas like air or nitrogen. google.com

Reaction Pathway: The commonly accepted mechanism for aromatic sulfonation with sulfur trioxide may not fully apply to alkylbenzene sulfonation, with alternative pathways being proposed. acs.org One proposed mechanism involves the initial formation of a π-complex between toluene (B28343) and S2O6, which then rearranges to form an intermediate that ultimately yields toluenesulfonic acid. researchgate.net

Post-Reaction Treatment: After the initial sulfonation, the reaction product mixture is typically "aged" to increase the conversion of the linear alkylbenzene to the sulfonic acid. acs.org

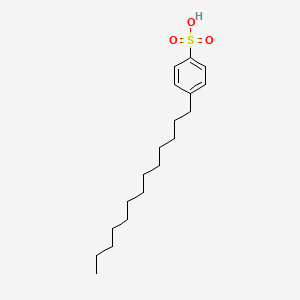

Structure

2D Structure

3D Structure

Properties

CAS No. |

25496-01-9 |

|---|---|

Molecular Formula |

C19H32O3S |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

4-tridecylbenzenesulfonic acid |

InChI |

InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |

InChI Key |

ANZWOARUBDXLMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Specific Synthetic Routes to Tridecylbenzenesulfonic Acid

The industrial production of tridecylbenzenesulfonic acid generally follows a two-step process: the alkylation of benzene (B151609) followed by sulfonation. ontosight.ai

Alkylation: Benzene is alkylated with a tridecyl-containing starting material. One common method involves the Friedel-Crafts alkylation of benzene with a tridecyl halide. ontosight.ai Another route uses the reaction of a mixture of monochloroparaffins with a predominant C13 chain length with benzene in the presence of an aluminum chloride catalyst. nih.gov

Sulfonation: The resulting tridecylbenzene (B89775) is then sulfonated using either sulfuric acid or sulfur trioxide to produce tridecylbenzenesulfonic acid. wikipedia.orgnih.gov

Physicochemical Principles and Surface Activity of Benzenesulfonic Acid, Tridecyl

Amphiphilic Molecular Design and Interfacial Phenomena

The fundamental principle underlying the surface activity of benzenesulfonic acid, tridecyl- is its amphiphilic molecular architecture. The molecule is composed of two primary components:

A hydrophobic (lipophilic) tail: This portion consists of a long tridecyl group, which is a 13-carbon alkyl chain (C₁₃H₂₇-). ontosight.ai This hydrocarbon chain is nonpolar and water-repellent.

A hydrophilic (hydrophilic) head: This part is the polar benzenesulfonic acid group (-C₆H₄SO₃H). ontosight.ai The sulfonic acid group is highly polar and readily interacts with water molecules, making it water-attracting.

This dual chemical nature drives the molecule to exhibit specific behaviors at interfaces, which are the boundaries between two immiscible phases, such as air-water or oil-water. In an aqueous environment, the tridecyl-benzenesulfonic acid molecules spontaneously adsorb at the interface. They orient themselves to minimize the unfavorable interactions between the hydrophobic tail and the water molecules. The hydrophobic tridecyl tails align away from the water phase (e.g., towards the air or into an oil phase), while the hydrophilic benzenesulfonic acid heads remain in contact with the aqueous phase. This spontaneous accumulation and orientation at the interface is a key interfacial phenomenon that lowers the free energy of the system.

Mechanisms of Surface Tension Reduction

Surface tension is a property of liquids that arises from the cohesive forces between molecules at the surface. In water, these forces are primarily strong hydrogen bonds, which create a high surface tension. When benzenesulfonic acid, tridecyl- is introduced into water, its amphiphilic molecules migrate to the surface as described previously.

The presence of these surfactant molecules at the air-water interface disrupts the cohesive hydrogen bonding network between surface water molecules. The bulky, nonpolar tridecyl tails push the water molecules apart, weakening the net inward pull they experience. This reduction in the cohesive energy at the surface results in a decrease in surface tension. The effectiveness of a surfactant in reducing surface tension is a critical measure of its activity. This property is what makes benzenesulfonic acid, tridecyl- and related compounds effective as wetting agents, detergents, and emulsifiers. ontosight.aicymitquimica.com

Micellar Aggregation Dynamics and Thermodynamics

As the concentration of benzenesulfonic acid, tridecyl- in an aqueous solution increases, a point is reached where the interface becomes saturated with surfactant molecules. Beyond this concentration, a new thermodynamic process occurs: the formation of micelles. wikipedia.org

Micelle formation is a cooperative self-assembly process. It occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . wikipedia.org Below the CMC, the surfactant molecules exist primarily as individual monomers in the solution and at the interface. Above the CMC, any additional surfactant molecules added to the system aggregate to form micelles. wikipedia.org This process is a thermodynamically favorable way to shield the hydrophobic tails from the aqueous environment.

A study on a closely related isomer, sodium tridecyl-6-benzene sulfonate (STBS), found a CMC of 1.5 x 10⁻³ M at 25°C in aqueous solution without added salt. psu.edu Research on a similar single-chain amphiphile, 4-dodecylbenzene sulfonic acid (DBSA), determined a CMC of approximately 0.53 mM. rsc.org

Critical Micelle Concentration (CMC) of Related Alkylbenzene Sulfonates

| Compound | CMC Value | Conditions | Source |

|---|---|---|---|

| Sodium tridecyl-6-benzene sulfonate (STBS) | 1.5 mM | 25°C, no added salt | psu.edu |

In an aqueous solution, micelles of benzenesulfonic acid, tridecyl- are typically spherical aggregates. The hydrophobic tridecyl tails form the core of the micelle, creating a nonpolar, oil-like microenvironment. The hydrophilic benzenesulfonic acid heads form the outer shell, or corona, which faces the surrounding water. This structure effectively sequesters the hydrophobic chains from water, satisfying the thermodynamic drive to minimize unfavorable interactions.

The specific molecular architecture of an alkylbenzene sulfonate significantly influences its micellar properties, including the CMC value and the size, shape, and stability of the resulting micelles. Key structural factors for benzenesulfonic acid, tridecyl- include:

Alkyl Chain Length: The length of the hydrophobic tail (the tridecyl group) is a critical determinant. Generally, increasing the length of the alkyl chain makes the surfactant more hydrophobic, which lowers the CMC because micelle formation becomes more energetically favorable at lower concentrations.

Chain Branching: The presence of branching in the alkyl chain can affect how efficiently the molecules can pack into a micelle. Branched tridecyl groups can lead to different properties, such as solubility and foaming ability, compared to their linear counterparts. ontosight.ai

Position of the Phenyl Group: The point of attachment of the benzene (B151609) ring to the alkyl chain influences the geometry of the surfactant molecule and can alter the CMC and micelle structure.

Counterions and Salt Concentration: The properties of the ionic head group are also crucial. For the salt form (e.g., sodium tridecyl-benzenesulfonate), the nature of the counterion (like Na⁺) affects the repulsion between the hydrophilic heads in the micellar corona. Adding salt (like NaCl) to the solution can shield these electrostatic repulsions, allowing the surfactant heads to pack more closely. This typically leads to a lower CMC and can induce transitions from spherical to other micellar shapes or even to different aggregate structures like vesicles, as has been observed for sodium tridecyl-6-benzene sulfonate in the presence of salt. psu.edursc.org

Applications and Industrial Utility of Benzenesulfonic Acid, Tridecyl

Detergency and Cleaning Formulations

The primary application of benzenesulfonic acid, tridecyl- and its salts is in the formulation of detergents and cleaning agents. As a key component in many cleaning products, its effectiveness stems from its ability to emulsify oils and greases, and to suspend dirt and soil in water, preventing their redeposition on surfaces.

In industrial settings, benzenesulfonic acid, tridecyl- is a component in heavy-duty cleaners designed to remove tough grease, oil, and grime from various surfaces. google.com Its salts, such as amine alkylaryl sulfonates, are utilized in formulations for ultra heavy-duty industrial cleaners and degreasers. google.com These formulations are engineered to provide maximum surface action to lift and disperse contaminants from metal surfaces and to aid in rust inhibition for ferrous metals and corrosion inhibition for non-ferrous metals. google.com

The effectiveness of tridecyl benzenesulfonate (B1194179) in removing oily soils from surfaces has been noted in detergent compositions. cymitquimica.com Industrial cleaning formulations may contain from 1% to 20% of an anionic surfactant like an alkylated benzenesulfonic acid. google.com

| Industrial Cleaner Formulation Component | Function | Typical Concentration Range |

| Propylene Glycol Alkyl Ether | Solvent | ~10% |

| 1-Alkyl-2-pyrrolidinone | Solvent/Hydrotrope | ~5% |

| Polyoxyethylene Aliphatic Ether | Non-ionic Surfactant | 5-25% |

| Amine Alkylaryl Sulfonate | Anionic Surfactant | ~25% |

| Trialkanolamine | pH Adjuster/Emulsifier | ~2.5% |

| d-Limonene | Solvent/Degreaser | ~2.5% |

| Aliphatic Alkanol | Solvent | ~5% |

This table is based on a formulation for an ultra heavy-duty industrial cleaner and provides an example of the types of components used alongside an alkylaryl sulfonate. google.com

Benzenesulfonic acid, tridecyl- and its derivatives are versatile surfactant-cleansing agents found in a wide array of cleaning products. They are a key precursor to linear alkylbenzene sulfonates (LAS), which are used in a significant portion of global detergents. industrialchemicals.gov.au These surfactants are valued for their excellent foaming and grease-cutting capabilities, making them a staple in both household and industrial cleaners. industrialchemicals.gov.au

The general structure of these surfactants, with a polar head and a long non-polar tail, allows them to surround and isolate dirt and oil particles, making them soluble in water and easily washed away. The sulfonic acid group enhances water solubility, which is crucial for effective cleaning. industrialchemicals.gov.au Formulations for hard surface cleaners, such as those for bathrooms and kitchens, can utilize linear alkyl benzene (B151609) sulfonic acids to effectively tackle soap scum, hard water stains, and greasy or oily residues. nih.gov These cleaning formulations can be acidic, with a pH of no more than approximately 6.5, and contain the alkyl aryl sulfonic acid along with water. nih.gov

Textile Processing Enhancements

The textile industry utilizes benzenesulfonic acid, tridecyl- and related compounds to improve various stages of fabric production, from initial treatment to final dyeing.

As a potent surfactant, benzenesulfonic acid, tridecyl- is employed as a wetting agent in textile processing. Current time information in Charente-Maritime, FR. Its ability to lower the surface tension of water allows for more rapid and uniform penetration of processing liquids into the fabric fibers. This enhanced wetting is crucial for the efficiency of subsequent treatments such as scouring, bleaching, and finishing. By ensuring that the textile is thoroughly and evenly saturated, it helps to achieve consistent results across the entire batch of material.

In textile dyeing, achieving a uniform and consistent color is paramount. Benzenesulfonic acid derivatives can act as dye assistants, helping to disperse dyes evenly throughout the dyebath and promoting their level uptake by the fabric. google.com They help to prevent the agglomeration of dye particles, which can lead to spotting and uneven coloring. By improving the solubility and dispersion of the dyes, these surfactants contribute to a more uniform dyeing process, resulting in higher quality finished textiles. google.com The use of leveling agents containing such compounds is particularly beneficial when dyeing polyester (B1180765) fiber materials and their blends. google.com

Materials Science and Polymer Applications

The utility of benzenesulfonic acid, tridecyl- extends into the realm of materials science, particularly in the synthesis of polymers. Its surface-active properties are valuable in emulsion polymerization processes.

In emulsion polymerization, which is used to produce a variety of synthetic polymers, surfactants are critical for creating a stable emulsion of monomers in a continuous phase, typically water. Alkylamine salts of alkyl aryl sulfonic acids, a class of compounds that includes derivatives of tridecyl benzenesulfonic acid, have been found to be effective emulsifiers for the emulsion polymerization of vinyl monomers. google.com The use of these emulsifiers can lead to polymerization media with excellent stability, the formation of very small polymer particles, and high rates of monomer conversion. google.com

Use as Polymer Monomers

While not a monomer in the traditional sense of a repeating unit in a polymer chain, tridecylbenzenesulfonic acid serves as a crucial reactant in the synthesis of additives for polymer compositions. It is used in the preparation of inorganic filler-reinforced polylactam compositions. cabidigitallibrary.org In this process, tridecylbenzenesulfonic acid is reacted with an ω-aminoalkylenetrialkoxysilane to form a viscosity-modifying adduct. cabidigitallibrary.org This adduct is essential for improving the properties of lactam slurries that contain a high concentration of mineral reinforcing agents, which are then converted into reinforced polylactam through anionic polymerization. cabidigitallibrary.org

Function as Contaminant Dispersants in Recycling Processes

Information regarding the specific use of tridecylbenzenesulfonic acid as a contaminant dispersant in recycling processes is not available in the provided search results.

Agricultural and Agrochemical Formulations

Role as Surfactants, Dispersants, or Wetting Agents in Pesticide Formulations

Tridecylbenzenesulfonic acid and its salts are significant components in agrochemical formulations, where they function as surfactants. mdpi.comajlifesciences.com These compounds are included in pesticide products as inert ingredients to improve the efficacy of the active components. ajlifesciences.com They are often found in surfactant blends for herbicidal compositions, where they help in the emulsification and penetration of the herbicide. mdpi.com For instance, polyamine and metal salts of tridecylbenzenesulfonic acid are used in herbicidal spray compositions to aid in the penetration of the herbicide through the bark of woody vegetation. mdpi.com Research has identified 4-Tridecylbenzenesulfonic acid as a co-formulant in plant protection products, where it acts as an emulsifier and stabilizer. google.com

Table 1: Use of Tridecylbenzenesulfonic Acid in Agrochemicals

| Application | Function | Source |

|---|---|---|

| Pesticide Formulations | Inert Ingredient, Surfactant | ajlifesciences.com |

| Herbicidal Compositions | Surfactant Blend Component | mdpi.com |

Research into Allelopathic Potential and Bioherbicide Development

The invasive weed Parthenium hysterophorus is widely studied for its strong allelopathic effects, which are its ability to produce biochemicals that inhibit the growth of nearby plants. mdpi.comresearchgate.netbohrium.com This has led to research into its potential for developing natural, product-based bioherbicides. mdpi.combohrium.com The phytochemicals responsible for this allelopathic activity have been identified as various phenolic compounds, terpenoids, and sesquiterpene lactones. mdpi.comnih.gov One study using liquid chromatography-mass spectrometry on a methanol (B129727) extract of P. hysterophorus noted the presence of a broad category of "sulfonic acid" among many other compounds, but did not specifically identify tridecylbenzenesulfonic acid. mdpi.com More detailed chemical analyses of the plant's essential oils and extracts have identified specific allelochemicals such as parthenin, quinic acid, chlorogenic acid, vanillic acid, caffeic acid, ferulic acid, and germacrene-D. researchgate.netplos.org

Current research focuses on using crude extracts of P. hysterophorus to control other weeds, with results showing that these extracts can significantly reduce seed germination and seedling growth of target species. mdpi.comnih.gov The efficacy of these extracts is dose-dependent and has been shown to be comparable to synthetic herbicides against certain weeds. mdpi.com However, the provided research does not indicate that tridecylbenzenesulfonic acid is a naturally occurring allelochemical in Parthenium hysterophorus.

Table 2: Identified Allelochemicals in Parthenium hysterophorus

| Chemical Class | Specific Compounds Identified | Source |

|---|---|---|

| Phenolic Compounds | p-Anisic acid, p-Coumaric acid, Caffeic acid, Ferulic acid, Vanillic acid | nih.govplos.org |

| Sesquiterpene Lactones | Parthenin | plos.org |

| Terpenoids | Germacrene-D, trans-β-Ocimene, β-Myrcene | researchgate.net |

Chemical Intermediate Synthesis

Intermediates for Pharmaceutical Synthesis

Benzenesulfonic acid, tridecyl- is utilized as a fine chemical intermediate in the synthesis of pharmaceuticals. researchgate.netnih.gov Beyond its role as a building block in synthesis, its properties as a surfactant are also leveraged in pharmaceutical formulations. It can be used in drug delivery systems to help solubilize and stabilize various active pharmaceutical compounds, which can improve their bioavailability. mcgill.ca

Precursors for Antifungal Agent Development

Benzenesulfonic acid, tridecyl- and its derivatives are significant in the field of medicinal chemistry, not as direct antifungal agents, but as versatile precursors in the synthesis of novel antifungal compounds. The structural framework of benzenesulfonic acid provides a scaffold that can be chemically modified to create a variety of derivatives with potent activity against various fungal pathogens. The presence of the long tridecyl alkyl chain can also influence the lipophilicity of the final compounds, a critical factor for their ability to penetrate fungal cell membranes.

Research into benzenesulfonic acid derivatives has revealed that the sulfonyl group is a key pharmacophore that can be integrated into more complex heterocyclic structures known to possess antifungal properties. The general strategy involves using a reactive form of benzenesulfonic acid, typically benzenesulfonyl chloride, to introduce the benzenesulfonyl moiety into a target molecule. This initial step is often followed by a series of further chemical transformations to build the final antifungal agent.

One common synthetic route involves the condensation of benzenesulfonyl chloride with amino acids. nih.gov This reaction yields benzenesulfonylamino acids, which can then undergo further modifications such as esterification and cyclization to produce heterocyclic compounds like benzoxazoles and benzimidazoles. nih.gov These heterocyclic systems are recognized for their broad-spectrum biological activities, including antifungal effects. The tridecyl group attached to the benzene ring in benzenesulfonic acid, tridecyl- would be carried through this synthetic sequence, potentially enhancing the antifungal potency of the final products due to increased lipophilicity.

Another important class of antifungal agents derived from benzenesulfonic acid precursors are triazole derivatives. Triazoles are a major class of antifungal drugs that function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov The synthesis of novel triazole-containing compounds can start from precursors that are derived from benzenesulfonic acid. While direct synthesis from benzenesulfonic acid, tridecyl- is not prominently documented, the chemical principles support its potential use in creating new triazole antifungals.

The development of new antifungal agents is critical due to the rise of drug-resistant fungal strains. The exploration of benzenesulfonic acid, tridecyl- as a precursor opens up possibilities for the creation of new chemical entities with improved efficacy and a different spectrum of activity compared to existing drugs. The modular nature of the synthetic routes allows for the generation of a large library of compounds by varying the amino acid, amine, or other nucleophile that is reacted with the benzenesulfonyl chloride intermediate.

Research Findings on Benzenesulfonic Acid Derivatives in Antifungal Synthesis

Several studies have highlighted the potential of benzenesulfonic acid derivatives as precursors for antifungal agents. These studies provide a foundation for understanding how benzenesulfonic acid, tridecyl- could be utilized in similar synthetic strategies.

A study on the synthesis of benzenesulfonylamino acid derivatives demonstrated that these compounds, and their subsequent heterocyclic derivatives, exhibited promising activity against a range of fungi, including Aspergillus flavus, Aspergillus parasiticus, Aspergillus alutaceus, and Fusarium moniliforme. nih.gov The synthetic pathway involved the initial reaction of benzenesulfonyl chloride with various amino acids, followed by esterification, and then condensation with other reagents to form more complex molecules. nih.gov

The following table summarizes the types of derivatives that can be synthesized from a benzenesulfonyl precursor and their potential as antifungal agents.

| Precursor | Reactant | Intermediate Product | Final Product Class | Potential Antifungal Activity |

| Benzenesulfonyl Chloride | Amino Acids | Benzenesulfonylamino acids | Benzoxazoles, Benzimidazoles, Pyrazolines | Active against various Aspergillus and Fusarium species. nih.gov |

| Benzenesulfonyl Chloride | Amines | Benzenesulfonamides | Substituted Benzenesulfonamides | Can exhibit broad-spectrum antimicrobial activity. |

| Benzenesulfonyl Chloride | Hydrazides | Benzenesulfonyl hydrazones | Triazoles, Oxadiazoles | Triazole derivatives are a major class of clinical antifungals. nih.govnih.gov |

Further research has shown that the introduction of a sulfonic acid group can enhance the antimicrobial activity of certain compounds. For instance, 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid derivatives have been identified as effective antibacterial and antifungal compounds. nih.gov This suggests that the sulfonic acid moiety itself, as present in benzenesulfonic acid, tridecyl-, plays a crucial role in the biological activity of the final molecule.

The table below outlines the key reactants and resulting compound classes from the synthesis of antifungal agents using benzenesulfonic acid derivatives.

| Starting Material | Key Reagents | Resulting Compound Class |

| Benzenesulfonyl chloride | Amino acids, o-aminophenol | Benzoxazoles nih.gov |

| Benzenesulfonylamino acid methyl esters | Hydrazine hydrate | Hydrazide derivatives nih.gov |

| Hydrazide derivatives | α-Chloroacetylchloride | 1,2-Diazeridine derivatives nih.gov |

| Hydrazide derivatives | p-Chlorobenzaldehyde | Schiff's bases nih.gov |

These findings collectively underscore the importance of benzenesulfonic acid and its derivatives as a versatile platform for the development of new antifungal agents. The specific use of benzenesulfonic acid, tridecyl- as a precursor in these synthetic pathways could lead to the discovery of novel antifungal compounds with unique properties conferred by the long alkyl chain.

Environmental Fate, Transport, and Degradation of Benzenesulfonic Acid, Tridecyl

Environmental Distribution and Partitioning Behavior

The distribution of tridecylbenzenesulfonic acid in the environment is largely governed by its physicochemical properties, which influence its tendency to adhere to solids or dissolve in water.

The mobility of tridecylbenzenesulfonic acid in the environment is significantly limited by its strong tendency to sorb to soil and sludge particles. This process is primarily driven by the hydrophobic interactions between the long tridecyl chain and the organic matter present in these matrices. The key parameters used to quantify this behavior are the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc). chemsafetypro.com

The Kd value represents the ratio of the chemical's concentration in the solid phase (e.g., soil) to its concentration in the liquid phase (water) at equilibrium. ecetoc.orgd-nb.info A high Kd value indicates that the substance is more likely to be found attached to solid particles rather than dissolved in the surrounding water. ecetoc.org For LAS compounds, sorption is a critical process affecting their removal in wastewater treatment and their mobility in terrestrial environments. ecetoc.orgnih.gov

To account for the variability in organic matter content among different soils and sludges, the Koc value is often used. This parameter normalizes the Kd value to the fraction of organic carbon (foc) in the solid matrix (Koc = Kd / foc). youtube.com While specific, experimentally determined Kd and Koc values for tridecylbenzenesulfonic acid are not consistently reported across scientific literature, a well-established trend for LAS shows that sorption increases with the length of the alkyl chain. Consequently, the C13 homologue is expected to have a higher sorption coefficient compared to its shorter-chain counterparts (e.g., C10-C12 LAS), leading to lower mobility in soil and greater partitioning to sludge during wastewater treatment. ecetoc.org This strong sorption means that when applied to land via sewage sludge, tridecylbenzenesulfonic acid is likely to remain in the upper soil layers with negligible downward transport. nih.gov

Table 1: Key Sorption Coefficients and Their Significance

| Coefficient | Description | Significance for Tridecylbenzenesulfonic Acid |

| Kd (Partition Coefficient) | Ratio of the concentration of the substance sorbed to a solid matrix (soil, sludge) to the concentration in the surrounding water. chemsafetypro.comd-nb.info | Expected to be high, indicating strong binding to soil and sludge particles and limited mobility in water. |

| Koc (Organic Carbon-Water Partition Coefficient) | Normalizes the partition coefficient (Kd) to the organic carbon content of the solid matrix. youtube.com | A high Koc value is anticipated, confirming that sorption is primarily to organic matter and predicting low mobility in organic-rich soils. |

The water solubility of tridecylbenzenesulfonic acid is relatively low, a characteristic influenced by its long, hydrophobic alkyl chain. The estimated water solubility for this compound is approximately 0.2207 mg/L at 25 °C. researchgate.net This limited solubility plays a role in its environmental dispersion.

When released into aquatic environments, tridecylbenzenesulfonic acid will partition between the water column and suspended sediments. Due to its strong sorption characteristics, a significant fraction will associate with particulate matter, eventually settling into the sediment layer. If released directly to soil, for instance through the application of sludge, it is expected to remain almost entirely within the soil compartment due to strong adsorption. nih.gov This behavior effectively limits its dispersion through water channels and reduces the likelihood of groundwater contamination.

Biodegradation Pathways and Kinetics

Biodegradation is the principal mechanism for the removal of tridecylbenzenesulfonic acid from the environment. Microorganisms in soil, water, and wastewater treatment systems possess the enzymatic machinery to break down this compound.

Under aerobic conditions (in the presence of oxygen), tridecylbenzenesulfonic acid undergoes rapid and extensive biodegradation. dss.go.th This process is considered the primary route of its dissipation in the environment. The ultimate biodegradation of LAS involves the complete mineralization of the molecule into carbon dioxide (CO2), water (H2O), sulfate (SO4²⁻), and microbial biomass. researchgate.net

The biodegradation pathway is initiated by a microbial attack on the terminal methyl group of the tridecyl chain, a process known as ω-oxidation. This is followed by the sequential shortening of the alkyl chain through β-oxidation, which cleaves two-carbon units at a time. This process leads to the formation of intermediate compounds called sulfophenyl carboxylates (SPCs). Subsequently, the aromatic benzene (B151609) ring is opened and degraded, followed by the release and utilization of the sulfonate group, completing the mineralization process. researchgate.netdss.go.th Studies on LAS in sludge-amended soils have shown that the half-life for the mineralization of the benzene ring for C10-C14 homologues ranges from 18 to 26 days. wur.nl

The rate of LAS biodegradation is highly dependent on its molecular structure, specifically the linearity of the alkyl chain and the point of attachment of the phenyl group.

Alkyl Chain Branching: The linearity of the alkyl chain is crucial for rapid biodegradation. Branched alkylbenzene sulfonates (BAS), which were phased out in many countries due to their environmental persistence, degrade very slowly. skb.com The microorganisms' enzymes are adapted to linear chains, and the presence of branching, particularly quaternary carbon atoms, sterically hinders the enzymatic attack, drastically reducing the degradation rate. nih.govskb.com

Phenyl Group Position and the "Distance Principle": For linear isomers like tridecylbenzenesulfonic acid, the position of the phenyl ring along the alkyl chain significantly affects the degradation kinetics. According to the "distance principle," isomers where the phenyl group is attached closer to the end of the alkyl chain (e.g., 2-phenyl isomer) degrade more slowly than those where it is attached closer to the center. researchgate.net This is because the phenyl group creates steric hindrance for the initial enzymatic attack (ω-oxidation) at the terminal methyl group. When the phenyl group is more centrally located, the end of the alkyl chain is more accessible to microbial enzymes. researchgate.net

Alkyl Chain Length: The degradation rates for LAS are generally faster for the longer alkyl chain homologues, such as C13 and C14, compared to shorter chains like C10 and C11. researchgate.net This is also explained by the "distance principle," as the steric hindrance from the phenyl group has less of an effect on the terminal methyl group of a longer chain. researchgate.net

Wastewater treatment plants (WWTPs) are highly effective at removing tridecylbenzenesulfonic acid and other LAS homologues from domestic and industrial effluent. The primary removal mechanism is aerobic biodegradation, supplemented by sorption to sludge.

Table 2: Typical Removal Efficiencies of LAS in Various Wastewater Treatment Systems

| Treatment System Type | Typical Removal Efficiency (%) | Primary Removal Mechanism |

| Activated Sludge | > 99% ecetoc.org | Aerobic Biodegradation & Sorption |

| Oxidation Ditches | 96 - 99% ecetoc.org | Aerobic Biodegradation |

| Rotating Biological Contactors (RBCs) | 96 - 99% ecetoc.org | Aerobic Biodegradation |

| Trickling Filters | 77 - 89% ecetoc.org | Aerobic Biodegradation |

Metabolic Pathways in Environmental Biota

The primary mechanism for the environmental degradation of Benzenesulfonic acid, tridecyl- is through metabolism by biota. In aerobic environments, microorganisms readily biodegrade LAS. The established metabolic pathway begins with the oxidation of the terminal carbon of the linear alkyl chain (omega-oxidation) to form an alcohol, which is then further oxidized to a carboxylic acid hibiscuspublisher.comindustrialchemicals.gov.auwho.int.

Following this initial step, the alkyl chain is progressively shortened by a process known as beta-oxidation, where two-carbon units are sequentially removed hibiscuspublisher.comnih.gov. This process leads to the formation of sulfophenyl carboxylates (SPCs) as key intermediate metabolites industrialchemicals.gov.aunih.govresearchgate.net. These SPCs are more water-soluble and less toxic than the parent LAS compound. The biodegradation process is completed when other bacteria cleave the aromatic ring and perform desulfonation, ultimately mineralizing the compound to carbon dioxide, water, and sulfate hibiscuspublisher.comnih.gov.

Studies on aquatic organisms have shown variability in metabolic capabilities. For example, fathead minnows (Pimephales promelas) have been observed to metabolize LAS, with a significant portion (30-50% in muscle tissue and over 97% in the gall bladder) of the radiolabelled carbon from LAS being present as metabolites rather than the parent compound astm.orgastm.org. In contrast, daphnids (Daphnia magna) did not show evidence of metabolizing LAS in the same study astm.orgastm.org. This indicates that higher trophic level organisms like fish possess the enzymatic systems to break down this surfactant.

Ecological Impact and Environmental Concentrations

Benzenesulfonic acid, tridecyl-, and other LAS homologues are released into the environment primarily through the discharge of municipal and industrial wastewater industrialchemicals.gov.au. Their environmental concentrations are dependent on the level of wastewater treatment and the characteristics of the receiving environment.

In raw sewage, LAS concentrations typically range from 1 to 15 mg/L. However, modern activated sludge treatment plants are highly effective at removing LAS, with 80-90% being degraded and 10-20% adsorbing to sludge industrialchemicals.gov.au. This results in significantly lower concentrations in treated effluent, generally in the range of 0.008 to 0.27 mg/L heraproject.com. Consequently, concentrations in rivers are usually low, often in the <0.002 to 0.047 mg/L range heraproject.com.

LAS that adsorbs to sewage sludge can be introduced to terrestrial environments when sludge is applied to agricultural land. Concentrations in soil that have not recently received sewage sludge are generally less than 1 mg/kg. nih.gov In sludge-amended soils, LAS degrades aerobically with a half-life of approximately 7 to 22 days, which prevents long-term accumulation industrialchemicals.gov.aunih.gov. Vertical profiling in coastal marine sediments has shown that concentrations of C10-C13 LAS homologues decrease sharply with depth researchgate.net.

The ecological impact of LAS is related to its concentration. While high concentrations can be toxic to aquatic life, the levels typically found in the environment are below those expected to cause harm heraproject.comnih.gov. For example, the 96-hour mean lethal concentration (LC50) for Nile Tilapia (Oreochromis niloticus) exposed to a commercial detergent containing LAS was found to be 10 mg/L nih.gov. Exposure to LAS can cause biochemical and histological alterations in fish nih.govut.ac.ir. However, given the low concentrations generally found in surface waters, the risk to aquatic ecosystems is considered to be low regulations.govheraproject.com.

Table 1: Environmental Concentrations of Linear Alkylbenzene Sulfonates (LAS)

| Environmental Compartment | Concentration Range | Notes |

|---|---|---|

| Raw Sewage | 1 - 15 mg/L | Influent to wastewater treatment plants. heraproject.com |

| Treated Sewage Effluent | 0.008 - 0.27 mg/L | After activated sludge treatment. heraproject.com |

| Rivers | <0.002 - 0.047 mg/L | Concentrations in surface waters. heraproject.com |

| Freshwater River Sediment | 5.4 mg/kg dry weight | Estimated concentration. industrialchemicals.gov.au |

| Anaerobic STP Sludge | 5.6 g/kg dry weight (median) | Can reach up to 15.1 g/kg. heraproject.com |

| Sludge-Amended Soil | < 1 - 5 mg/kg | Concentrations depend on application rates and degradation. nih.gov |

Theoretical and Computational Studies on Benzenesulfonic Acid, Tridecyl

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the optimized molecular structure and electronic properties of surfactant molecules. nih.govnih.gov For tridecylbenzenesulfonic acid, these calculations reveal key details about its geometry, bond lengths, and angles. The molecule consists of a hydrophilic sulfonate (-SO3H) head group attached to a benzene (B151609) ring, and a long, hydrophobic tridecyl (C13) alkyl tail. ontosight.ai

Reactivity insights are derived from analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. epstem.net Furthermore, calculations of the molecular electrostatic potential (MEP) map identify the electron-rich and electron-poor regions of the molecule. For TDBSA, the MEP would show a high negative potential around the sulfonate group, indicating its susceptibility to electrophilic attack and its role in binding to positive ions, while the alkyl tail remains largely non-polar. nih.gov These computational analyses are fundamental to understanding how TDBSA interacts with other molecules and surfaces. nih.govsuperfri.org

Table 1: Computed Molecular Properties of Tridecylbenzenesulfonic Acid

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₂O₃S | PubChem nih.gov |

| Molecular Weight | 340.5 g/mol | PubChem nih.govnih.gov |

| XLogP3 | 7.5 | Computed by XLogP3 nih.gov |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 nih.gov |

| Rotatable Bond Count | 13 | Cactvs 3.4.8.18 nih.gov |

| Exact Mass | 340.20721605 Da | PubChem 2.2 nih.gov |

This table presents data for various isomers of tridecylbenzenesulfonic acid as computed by different chemical informatics platforms.

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational method used to study the behavior of surfactants at interfaces, such as the air-water or oil-water interface. researchgate.netnih.govnih.gov These simulations model the movement and interactions of individual atoms and molecules over time, providing a dynamic picture of interfacial phenomena. researchgate.netbit.edu.cn For tridecylbenzenesulfonic acid, MD simulations can reveal how individual molecules orient themselves at an interface, with the hydrophilic sulfonate headgroup immersed in the water phase and the hydrophobic tridecyl tail extending into the air or oil phase. researchgate.netnih.gov

Studies on linear alkylbenzene sulfonates (LAS) show that these simulations can calculate key parameters like interfacial tension, interfacial thickness, and the density profile of components across the interface. nih.govrsc.org For instance, simulations can demonstrate how the addition of surfactants like TDBSA lowers the interfacial tension between oil and water, a key mechanism for detergency and enhanced oil recovery. rsc.org The simulations also illustrate the packing of surfactant molecules at the interface and the degree of order within the hydrophobic tails. researchgate.netnih.gov

Table 2: Representative MD Simulation Parameters for LAS at Interfaces

| Parameter | Description | Typical Finding |

|---|---|---|

| Interfacial Formation Energy (IFE) | The energy change when an interface is formed. A lower value indicates a more stable interface. | Anionic surfactants significantly lower the IFE of an oil-water system. rsc.org |

| Interfacial Thickness | The width of the transition zone between the two bulk phases (e.g., oil and water). | Increases with the addition of surfactant, indicating the formation of a distinct interfacial layer. rsc.org |

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. | Used to analyze the hydration of the sulfonate headgroup and its interaction with ions. researchgate.netnih.gov |

Note: These findings are generally applicable to linear alkylbenzene sulfonates, including TDBSA.

Modeling of Micellar Aggregation and Solubilization Processes

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules like tridecylbenzenesulfonic acid self-assemble in solution to form aggregates called micelles. Computational modeling, including MD simulations, is used to study the structure, size, and shape of these micelles. In a typical TDBSA micelle in an aqueous solution, the hydrophobic tridecyl tails form a core, while the hydrophilic sulfonate headgroups create an outer shell that interacts with the surrounding water.

These models also simulate the process of solubilization, where the hydrophobic core of the micelle encapsulates non-polar substances like oil and grease, allowing them to be dispersed in water. Simulations can track the partitioning of an oil molecule from the aqueous phase into the micelle core, providing insights into the efficiency of different surfactants in cleaning applications. The models can explore how factors like alkyl chain length and the position of the benzene ring affect the CMC and the solubilization capacity of the surfactant. researchgate.net

Computational Prediction of Environmental Fate Parameters

Computational models are increasingly used to predict the environmental fate of chemicals, including their biodegradability and potential for bioaccumulation. nih.govnih.gov For surfactants like tridecylbenzenesulfonic acid, Quantitative Structure-Property Relationship (QSPR) models can be developed. These models correlate molecular structure with environmental properties. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Surfactant Performance

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models establish a link between a molecule's chemical structure and its functional properties or activity. nih.govpatsnap.compatsnap.com For surfactants, "activity" can refer to performance metrics like detergency, foaming ability, wetting power, or the ability to lower surface tension. nih.gov

By analyzing a dataset of related surfactant molecules, such as various LAS homologues and isomers, QSAR models can identify the key structural features that govern performance. japsonline.com For example, a model might show how increasing the length of the alkyl chain (from C10 to C13, for instance) affects surface tension reduction or foaming stability. nih.gov These models use calculated molecular descriptors—numerical values that represent different aspects of the molecule's structure—to build a mathematical equation that predicts the activity. nih.govjapsonline.com This computational approach allows for the virtual screening of new surfactant structures, enabling chemists to prioritize the synthesis of candidates with the most promising performance characteristics, accelerating the development of new and improved products. patsnap.com

Regulatory Framework and Environmental Risk Assessment Methodologies for Alkylbenzenesulfonates

Chemical Registration and Classification within International Frameworks

Benzenesulfonic acid, tridecyl-, and its related salts are subject to chemical registration and classification in major economic regions to ensure their safe handling and use. These regulations are typically based on the substance's hazardous properties.

In the European Union , substances like tridecylbenzenesulfonic acid are governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. The sodium salt of tridecylbenzenesulfonic acid has an assigned European Community (EC) Number (247-536-3), which is a prerequisite for its manufacture or importation into the EU. nih.gov Under the UK's post-Brexit REACH program, substances that were part of EU REACH were grandfathered in, and a list of notified substances has been published. service.gov.uk The classification and labeling of LAS, including the tridecyl- variant, are harmonized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which is implemented in the EU through the CLP (Classification, Labelling and Packaging) Regulation.

In the United States , alkylbenzene sulfonates are regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). regulations.gov Benzenesulfonic acid, tridecyl-, is part of the broader group of alkyl (C8-C24) benzenesulfonic acids. regulations.govepa.gov The EPA also lists sodium 4-tridecylbenzenesulfonate under its Safer Choice program, which identifies chemical ingredients that are safer alternatives to traditional chemicals. nih.govca.gov

The Organisation for Economic Co-operation and Development (OECD) includes tridecylbenzenesulfonic acid, sodium salt (CAS No. 26248-24-8) within its assessment of the Linear Alkylbenzene Sulfonate (LAS) category. jsda.org This international cooperation facilitates the sharing of safety data among member countries, promoting a harmonized approach to chemical assessment. who.int

| Regulatory Body/Framework | Substance Identification | Key Provisions |

| EU REACH | Benzenesulfonic acid, tridecyl-, sodium salt (EC No. 247-536-3) | Registration required for manufacture/import; subject to evaluation and potential restriction. |

| UK REACH | Notified under grandfathering provisions | Continuation of REACH principles in the UK. service.gov.uk |

| US EPA (TSCA) | Part of alkyl (C8-C24) benzenesulfonic acid group | Subject to inventory and reporting rules. regulations.govepa.gov |

| US EPA Safer Choice | Sodium 4-tridecylbenzenesulfonate | Identified as a safer chemical ingredient for surfactant use. nih.govca.gov |

| OECD | Included in the Linear Alkylbenzene Sulfonate (LAS) category | Assessed under the SIDS program for high production volume chemicals. jsda.org |

| GHS | Classified based on hazard data | Harmonized criteria for labeling and safety data sheets. |

Inclusion in High Production Volume (HPV) Chemical Programs

Due to their extensive use in detergents and other applications, linear alkylbenzene sulfonates are designated as High Production Volume (HPV) chemicals. jsda.org In the United States, HPV chemicals are those produced or imported in quantities of one million pounds or more per year. regulations.gov The inclusion of the LAS category, which encompasses tridecylbenzenesulfonic acid, in the HPV Challenge Program spurred the collection and public dissemination of baseline health and environmental hazard data. jsda.org

Similarly, the OECD coordinates an international effort to investigate HPV chemicals. jsda.org The Screening Information Dataset (SIDS) for the LAS category, which includes data relevant to tridecylbenzenesulfonic acid, provides a foundational assessment of its physicochemical properties, environmental fate, and ecotoxicity. jsda.org This program aims to identify chemicals that may require further investigation or risk management actions based on their hazard profile and production volume. who.int

| Program | Organization | Key Objectives | Relevance to Tridecylbenzenesulfonic acid |

| HPV Challenge Program | US Environmental Protection Agency (EPA) | To gather and make publicly available basic hazard data on chemicals produced in high volumes. | Assessed as part of the broader LAS category. jsda.org |

| OECD HPV SIDS Program | Organisation for Economic Co-operation and Development (OECD) | To cooperatively assess HPV chemicals and share information among member countries to avoid duplicative testing. jsda.org | Included in the SIDS Initial Assessment Profile for the LAS category. jsda.org |

Methodologies for Environmental Hazard Characterization

The environmental hazard of alkylbenzenesulfonates is characterized using a weight-of-evidence approach that integrates data on their environmental fate and effects. Key methodologies include:

Biodegradation Studies : LAS, including the tridecyl- variant, are known to be readily biodegradable under aerobic conditions. ca.govsantos.com Standardized tests, such as those following OECD Test Guidelines (e.g., OECD 301), are used to confirm that these substances are broken down by microorganisms in wastewater treatment plants and the environment. oecd.org

Bioaccumulation Potential : The potential for a substance to accumulate in living organisms is assessed using the bioconcentration factor (BCF). wikipedia.org For LAS, BCF values are generally low to moderate, indicating a low potential for bioaccumulation. santos.comoecd.org Experimental BCF values for C12 LAS in fish have been found to be in the range of 36 to 119, well below the threshold for being considered bioaccumulative. oecd.org

Ecotoxicity Testing : Acute and chronic toxicity tests are conducted on a range of aquatic organisms (fish, invertebrates, and algae) to determine the concentrations at which harmful effects occur. santos.com The toxicity of LAS is known to increase with the length of the alkyl chain. jsda.org

Risk Characterization : The environmental risk is often expressed as a ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). A PEC/PNEC ratio below 1 suggests that the substance is unlikely to pose a significant risk to the environment. The PNEC is derived from the ecotoxicity data by applying an assessment factor to the lowest reliable toxicity value. santos.com

| Parameter | Methodology | Findings for Alkylbenzenesulfonates (including Tridecyl-) |

| Biodegradability | OECD Test Guidelines (e.g., 301 Series) | Readily biodegradable. oecd.org |

| Bioaccumulation | Bioconcentration Factor (BCF) studies (e.g., OECD TG 305) | Low to moderate potential; BCF for C12 LAS is well below regulatory concern thresholds. santos.comoecd.org |

| Aquatic Toxicity | Acute and chronic tests on fish, daphnia, algae (OECD 200 series) | Moderate toxicity to aquatic organisms; toxicity increases with alkyl chain length. santos.com |

| Environmental Risk | PEC/PNEC Ratio Calculation | Generally indicates a low risk for aquatic environments due to high removal rates in wastewater treatment. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tridecyl benzenesulfonic acid, and how are the products characterized?

- Methodology :

- Sulfonation : React benzene with sulfuric acid or sulfonyl chlorides under controlled temperature (e.g., 40–80°C) to introduce the sulfonic acid group. For alkylation, tridecyl groups are added via Friedel-Crafts alkylation using AlCl₃ as a catalyst .

- Purification : Crystallization or solvent extraction to isolate the product.

- Characterization :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- FT-IR for identifying sulfonic acid (-SO₃H) stretches (~1030 cm⁻¹ and 1170 cm⁻¹).

- Elemental analysis (C, H, S) to verify purity .

Q. How do structural modifications in benzenesulfonic acid derivatives affect their physicochemical properties?

- Key Structural Features :

| Derivative | Functional Groups | Impact on Properties |

|---|---|---|

| Sodium Benzenesulfonate | -SO₃Na | High water solubility; surfactant properties |

| Tridecyl Benzenesulfonic Acid | -C₁₃H₂₇ alkyl chain | Enhanced hydrophobicity; micelle formation in aqueous solutions |

| Azo-linked derivatives | -N=N- groups | Chromophoric properties for dye applications; redox activity . |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of tridecyl benzenesulfonic acid in catalytic processes?

- Methodology :

- DFT calculations to map electron density around the sulfonic acid group, identifying active sites for proton transfer.

- Molecular dynamics (MD) simulations to study interactions with substrates (e.g., thiophenic sulfur in alkylation reactions) .

- Case Study : Simulations of alkylation reactions show that the -SO₃H group stabilizes carbocation intermediates, enhancing reaction rates .

Q. What methodological approaches are employed to assess the environmental persistence of tridecyl benzenesulfonic acid?

- Experimental Design :

- Persistence Tests : OECD 301/302 guidelines to measure biodegradation in aquatic systems. For tridecyl derivatives, NOEC values in algae (0.1–3.1 mg/L) indicate moderate toxicity .

- Fate Analysis : LC-MS/MS to track degradation products (e.g., sulfonate cleavage to benzene derivatives) .

Q. What strategies optimize the recyclability of benzenesulfonic acid catalysts in organic synthesis?

- Approaches :

- Solid-liquid separation : After alkylation, cooling the reaction mixture allows the catalyst (melting point ~44°C) to solidify for easy recovery .

- Reusability testing : Repeated use in thiophenic sulfur alkylation shows <10% loss in catalytic activity over 5 cycles .

Q. How do azo groups in benzenesulfonic acid derivatives impact their application in dye chemistry?

- Mechanistic Insight :

- Azo (-N=N-) groups enable π→π* transitions, producing vibrant colors (λmax 400–600 nm).

- Stability : Sulfonic acid groups improve water solubility and fabric adhesion, enhancing wash-fastness in textile dyes .

- Synthesis : Diazotization of aromatic amines followed by coupling with sulfonated phenols .

Experimental Design & Data Contradictions

Q. How do reaction conditions influence the efficiency of tridecyl benzenesulfonic acid in alkylation reactions?

- Variables Tested :

- Temperature : Optimal at 60–80°C; higher temperatures degrade the catalyst.

- Molar ratios : Excess diene (2:1) improves thiophene conversion to >90% .

- Contradictions : Some studies report reduced yields with branched alkyl chains due to steric hindrance, while linear chains (e.g., tridecyl) show higher efficacy .

Q. What are the key considerations in designing experiments to study biological interactions of benzenesulfonic acid derivatives?

- Protocols :

- Cytotoxicity assays (MTT or LDH) to assess cell viability at varying concentrations.

- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with proteins (e.g., serum albumin) .

- Challenges : Hydrophobic alkyl chains may induce aggregation in biological media, requiring solubilization with DMSO or surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.